molecular formula C17H22N2O B12919549 5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one CAS No. 20876-63-5

5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one

Cat. No.: B12919549
CAS No.: 20876-63-5
M. Wt: 270.37 g/mol
InChI Key: AOWOMLRHKPVHPA-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a dimethylamino group, an ethenyl group, and an indole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the indole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a reductive amination reaction, where the intermediate compound is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted indole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

20876-63-5

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

5-(dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one

InChI

InChI=1S/C17H22N2O/c1-4-13-14-9-5-6-10-15(14)18-17(13)16(20)11-7-8-12-19(2)3/h4-6,9-10,18H,1,7-8,11-12H2,2-3H3

InChI Key

AOWOMLRHKPVHPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC(=O)C1=C(C2=CC=CC=C2N1)C=C

Origin of Product

United States

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